molecular formula C19H22ClNO B1457938 3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride CAS No. 1177426-05-9

3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride

Cat. No. B1457938
M. Wt: 315.8 g/mol
InChI Key: PTIWJYICNKLHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride is a chemical compound with the molecular formula C19H21NO⋅HCl . It is available for purchase from various suppliers .

Scientific Research Applications

Catalytic Properties

The synthesis and characterization of mononuclear and trinuclear metal complexes containing 4-amino-1-benzyl piperidine have been explored, demonstrating their potential as catalysts in Suzuki–Miyaura coupling reactions. These complexes, characterized by various spectroscopic and analytical techniques, show shifts in cathodic peak potentials, suggesting their utility in electrochemical applications and catalysis (Kilic et al., 2008).

Stereochemistry

Research on the stereochemistry of ionic thiol addition to acetylenic ketones has been conducted, where piperidine-catalyzed additions resulted in mixtures of isomers. The configurational assignments were supported by NMR, UV, and IR spectroscopy, providing insights into reaction mechanisms and stereochemical outcomes (Omar & Basyouni, 1974).

Cytotoxicity

A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs were synthesized and tested for cytotoxicity against various cancer and normal cell lines. These compounds displayed selective toxicity for malignant cells, with some analogs showing submicromolar CC50 values, suggesting their potential in cancer therapy (Pati et al., 2008).

Antimicrobial Activities

The synthesis and mass spectral fragmentation patterns of nitrogen heterocycles, including those derived from benzylidene-amino derivatives, have been explored. These compounds, prepared via various cyclization reactions, were evaluated for antimicrobial activity, indicating their potential as therapeutic agents against microbial infections (Sherif, 2014).

properties

IUPAC Name

3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-2-5-17(6-3-1)15-21-19-10-8-16(9-11-19)13-18-7-4-12-20-14-18;/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIWJYICNKLHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride

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